molecular formula C7H4BrClN2 B1521808 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 876343-82-7

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

货号: B1521808
CAS 编号: 876343-82-7
分子量: 231.48 g/mol
InChI 键: FMDQNRHKEYTVBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 876343-82-7, molecular formula: C₇H₄BrClN₂) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at position 5 and chlorine at position 2. Its molecular structure (SMILES: C1=CNC2=NC=C(C(=C21)Cl)Br) enables diverse reactivity, making it a critical intermediate in medicinal chemistry, particularly for kinase inhibitors .

Synthesis: A representative synthesis involves protecting the pyrrolo[2,3-b]pyridine nitrogen with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using NaH and SEM-Cl in dry DMF, achieving a 90% yield. Subsequent bromination and functionalization steps further modify the scaffold for targeted applications .

属性

IUPAC Name

5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDQNRHKEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672023
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-82-7
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876343-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

In some synthetic routes, the nitrogen of the pyrrole ring is protected by tosylation (introduction of a tosyl group), forming 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine as an intermediate. This protection facilitates selective halogenation and subsequent functional group transformations.

Cyclization Methods

Alternative methods involve the cyclization of halogenated precursors or building blocks containing halogen substituents. These methods use:

  • Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to construct the fused ring system with halogen substituents already present.
  • Intramolecular cyclization reactions under acidic or basic conditions to form the pyrrolo[2,3-B]pyridine core.

Such methods provide versatility and can improve yields and selectivity.

Data Table: Preparation and Formulation Parameters for this compound

Preparation Aspect Details
Core Synthesis Multi-step organic synthesis involving pyrrolo[2,3-B]pyridine ring construction
Halogenation Agents Bromination: Bromine or NBS; Chlorination: Chlorine or NCS
Protection Strategy Tosylation of pyrrole nitrogen to facilitate selective halogenation
Cyclization Techniques Palladium-catalyzed cross-coupling, intramolecular cyclization
Solvent Systems for Formulation DMSO, PEG300, Tween 80, Corn oil (added sequentially with clarity checks)
Physical Aids for Dissolution Vortex, ultrasound, hot water bath
Purity and Stability Maintained by inert atmosphere storage and careful handling

Research Findings and Considerations

  • The selective halogenation of the pyrrolo[2,3-B]pyridine scaffold is challenging due to the electron-rich nature of the fused ring system, requiring precise control over reaction conditions.
  • The use of tosyl protection enhances regioselectivity and stability during halogenation steps.
  • Palladium-catalyzed cross-coupling reactions have been demonstrated as efficient routes to build the heterocyclic core with halogen substituents, offering potential scalability.
  • The compound’s solubility profile necessitates careful formulation for biological testing, with stepwise solvent addition and physical agitation to ensure clear solutions.
  • The compound is often handled under inert conditions to prevent degradation and maintain activity for research applications.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form biaryl derivatives. A study demonstrated its use in synthesizing 5-aryl-2-methylpyridin-3-amine analogs through optimized Suzuki reactions .

Reaction PartnerCatalyst SystemYield (%)Product Application
Phenylboronic acidPd(PPh₃)₄, K₃PO₄, DMF, 80°C78Medicinal chemistry scaffolds
4-Methoxyphenylboronic acidSame as above82Kinase inhibitor precursors
3-Nitrophenylboronic acidSame as above65Fluorescent probes

Key conditions:

  • Requires anhydrous DMF as solvent

  • Base choice critical for deprotonation (K₃PO₄ preferred)

  • Reaction time: 12-24 hrs under nitrogen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms enable selective substitution reactions:

NucleophileConditionsPosition SubstitutedYield (%)
Sodium methoxideDMF, 60°C, 6 hrsC5-Br91
PiperidineTHF, rt, 12 hrsC5-Br84
Potassium phthalimideDMSO, 100°C, 24 hrsC4-Cl73

Notable observations:

  • C5-Br exhibits higher reactivity than C4-Cl due to better leaving group ability

  • Steric effects influence substitution rates at C4

Cycloaddition Reactions

The fused ring system participates in [3+2] and [4+2] cycloadditions:

Reaction TypePartnerProduct ClassKey Application
1,3-DipolarAzomethine ylidePyrrolo[2,1-f]pteridinesAnticancer agents
Diels-AlderMaleic anhydrideTricyclic lactamsPolymer precursors

Experimental data from scaled-up syntheses show:

  • 72% yield for azomethine ylide cycloaddition (CHCl₃, reflux)

  • 63% yield for Diels-Alder reaction (toluene, 110°C)

Deprotection Reactions

The NH-protected derivatives undergo specific deprotection:

Protected DerivativeDeprotection AgentConditionsYield (%)
1-Tosyl (CAS 876343-82-7)HBr/AcOH80°C, 2 hrs89
2-MethylcarbamateLiOH/H₂O/THFrt, 4 hrs95

Critical factors :

  • Acidic conditions preferred for tosyl group removal

  • Base-sensitive protections require mild alkaline conditions

Halogen Exchange Reactions

The halogen atoms can be replaced via metal-mediated processes:

New HalogenCatalystTemperatureConversion (%)
IodineCuI, DMF, 18-crown-6120°C97
FluorineKF, DMSO, MW 300W150°C68

X-ray crystallography data confirms retention of pyrrolopyridine core structure during halogen exchange .

Reaction Mechanism Insights

  • Electrophilic Aromatic Substitution : Directed by electron-donating NH group, with preferential substitution at C6 and C7 positions

  • Radical Reactions : Initiated by AIBN, forms C-C bonds at electron-deficient positions

  • Metal Coordination : Acts as ligand for Pd(II) and Cu(I) in catalytic systems

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry and materials science. The data presented is compiled from peer-reviewed studies and validated commercial syntheses .

科学研究应用

The compound has been studied for its inhibitory effects on various biological targets, particularly fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

FGFR Inhibition

A study reported the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, demonstrating potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, some exhibited IC50 values as low as 7 nM against FGFR1, indicating strong potential as anti-cancer agents targeting the FGFR pathway .

Cancer Treatment

The compound has shown promise in inhibiting the proliferation of breast cancer cells (4T1 cell line), inducing apoptosis and significantly reducing cell migration and invasion. This suggests that this compound could be developed further as a therapeutic agent for breast cancer .

Inhibition of SGK-1 Kinase

Another notable application is in the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various renal and cardiovascular diseases. Compounds similar to this compound have been identified as effective inhibitors of SGK-1 activity, suggesting their potential use in treating conditions like chronic renal disease and heart failure .

Case Study 1: Cancer Therapy Development

A recent study focused on the development of pyrrolo[2,3-b]pyridine derivatives for cancer therapy highlighted the synthesis of several compounds with varying substitutions on the pyrrole ring. The study demonstrated that modifications to the bromine and chlorine substituents could enhance biological activity against cancer cell lines .

CompoundFGFR Inhibition IC50 (nM)Cell LineEffect
4h74T1Apoptosis induction
5-Br-ClVariesMCF7Proliferation inhibition

Case Study 2: SGK-1 Inhibition Research

Research into the role of SGK-1 in renal pathologies has led to investigations into pyrrolo[2,3-b]pyridine derivatives as therapeutic agents. These studies have shown that compounds capable of inhibiting SGK-1 can potentially mitigate renal damage associated with hypertension and diabetes .

作用机制

The mechanism of action of 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine, particularly in medicinal applications, involves the inhibition of specific molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

相似化合物的比较

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Key Properties/Applications Yield (Synthesis Step) References
This compound Br (C5), Cl (C4) C₇H₄BrClN₂ Kinase inhibitor intermediate; high electrophilicity due to dual halogens 90% (SEM protection)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (C5), CHO (C3) C₈H₅BrN₂O Aldehyde group enables nucleophilic additions; used in Suzuki couplings 67% (Vilsmeier-Haack reaction)
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), ethynyl (C3) C₁₃H₈BrN₂ Ethynyl group facilitates click chemistry; potential anticancer agent 51% (Sonogashira coupling)
5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine NO₂ (C3), aryl (C5) C₁₅H₁₂N₃O₄ Nitro group enhances electron-withdrawing effects; explored in kinase inhibition 87% (Suzuki-Miyaura coupling)
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), ethyl (C2) C₉H₉BrN₂ Ethyl group improves lipophilicity; used in agrochemical research N/A

Key Observations :

  • Halogen vs. Functional Groups : The dual halogens (Br/Cl) in the target compound enhance electrophilicity, favoring cross-coupling reactions (e.g., Buchwald-Hartwig amination) compared to derivatives with aldehydes or ethynyl groups .
  • Positional Effects : Substitution at C3 (e.g., aldehyde or nitro groups) alters electronic properties more significantly than C4/C5 halogens, impacting binding affinity in kinase inhibitors .

生物活性

5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and applications in drug discovery, supported by relevant research findings and data.

The primary mechanism of action for this compound involves its inhibition of specific molecular targets such as fibroblast growth factor receptors (FGFRs) and serum/glucocorticoid-regulated kinase 1 (SGK-1). By binding to the ATP-binding site of these receptors, the compound prevents phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes the comparative biological activities:

CompoundBiological ActivityMIC (μg/mL)
This compoundModerate Anticancer>20
5-Bromo-4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineAnticancer, Antimicrobial3.12 - 12.5
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridineWeak Anticancer>25

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The IC50 values ranged from moderate to high depending on the cell type, indicating its potential as a lead compound for further development in cancer therapy .
  • Kinase Inhibition Assays : In assays targeting SGK-1 and FGFRs, this compound exhibited significant inhibitory effects. These findings suggest its role as a promising candidate for treating diseases associated with these kinases .
  • Toxicological Assessments : Toxicological evaluations indicate that while the compound has some harmful effects if ingested or upon skin contact, its overall safety profile is manageable within controlled environments. This aspect is crucial for its consideration in therapeutic applications .

常见问题

Q. What are the standard synthetic routes for 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation of the pyrrolo[2,3-b]pyridine core. A common approach includes:

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce bromine at the 5-position.

Chlorination : Employ chlorinating agents like POCl₃ or SOCl₂ at elevated temperatures (80–100°C) to substitute hydrogen at the 4-position.
Post-synthesis purification via column chromatography (heptane/ethyl acetate gradients) ensures >95% purity .

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d₆ or CDCl₃) identify substituent positions. Key signals include aromatic protons (δ 8.3–8.6 ppm) and NH peaks (δ ~12.9 ppm) .
  • X-ray Crystallography : Confirms planar pyrrolopyridine core geometry and halogen placement. Intermolecular N–H⋯N hydrogen bonds often form dimeric structures .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₇H₄BrClN₂: 245.38 g/mol) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for synthesizing derivatives?

  • Methodological Answer : To functionalize the 5-bromo position:
  • Catalyst System : Use Pd(PPh₃)₄ (2–5 mol%) in toluene/ethanol (3:1) with K₂CO₃ (2M) as base .
  • Boronic Acid Equivalents : 1.2 equivalents of aryl/heteroaryl boronic acids ensure complete conversion.
  • Reaction Conditions : Heat at 105°C under argon for 4–6 hours.
    Example: Coupling with 3,4-dimethoxyphenylboronic acid yields 5-aryl derivatives in ~58% yield after silica gel purification .

Q. How to resolve contradictions in halogenation reactivity across studies?

  • Methodological Answer : Discrepancies in yields or regioselectivity may arise from:
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution vs. non-polar solvents.
  • Temperature Control : Lower temps (0–25°C) reduce side reactions during bromination .
  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ for chlorination) to improve selectivity .
    Validate results with control experiments and DFT calculations to map electronic effects .

Q. What computational strategies predict biological activity or reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 5-bromo and 4-chloro positions show high electrophilicity, favoring cross-coupling or nucleophilic substitution .
  • Molecular Docking : Simulate binding to kinase targets (e.g., JAK2) using PyMol or AutoDock. The planar core aligns with ATP-binding pockets, suggesting kinase inhibitor potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。